molecular formula C8H15NO4 B12060171 (tert-Butoxycarbonyl)-L-alanine-13C3-15N

(tert-Butoxycarbonyl)-L-alanine-13C3-15N

Cat. No.: B12060171
M. Wt: 193.18 g/mol
InChI Key: QVHJQCGUWFKTSE-ZFTJLPTQSA-N
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Description

(tert-Butoxycarbonyl)-L-alanine-13C3-15N is a labeled amino acid derivative used in various scientific research applications. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, providing stability during chemical reactions . The isotopic labeling with 13C3 and 15N allows for detailed studies in metabolic and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tert-Butoxycarbonyl)-L-alanine-13C3-15N typically involves the protection of L-alanine with a tert-butoxycarbonyl group. This can be achieved by reacting L-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer efficient, versatile, and sustainable production compared to traditional batch processes .

Mechanism of Action

The mechanism of action of (tert-Butoxycarbonyl)-L-alanine-13C3-15N involves the protection of the amino group by the Boc group, which prevents unwanted reactions during synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the release of the free amino acid . The isotopic labels (13C3 and 15N) enable detailed tracking of the compound in metabolic and biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(tert-Butoxycarbonyl)-L-alanine-13C3-15N is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research involving metabolic pathways and biochemical processes .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

193.18 g/mol

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino](1,2,3-13C3)propanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1+1,5+1,6+1,9+1

InChI Key

QVHJQCGUWFKTSE-ZFTJLPTQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[15NH][13C@@H]([13CH3])[13C](=O)O

Canonical SMILES

CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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